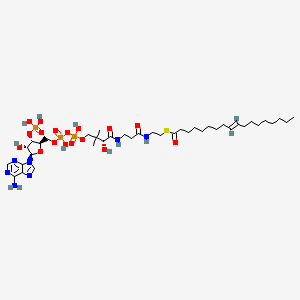
trans-9-octadecenoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-9-octadecenoyl-CoA is an octadecenoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of trans-9-octadecenoic acid. It is a conjugate acid of a this compound(4-).
Análisis De Reacciones Químicas
β-Oxidation Pathway
trans-9-octadecenoyl-CoA undergoes β-oxidation in peroxisomes and mitochondria, where it is sequentially shortened to produce acetyl-CoA. Key steps include:
-
Dehydrogenation : Acyl-CoA oxidase (ACOD) catalyzes the oxidation of this compound to trans-2,cis-5-octadecadienoyl-CoA, with a relative activity of 31% compared to saturated substrates .
-
Hydration and Isomerization : Enoyl-CoA hydratase converts trans-2 intermediates to 3-hydroxyacyl-CoA, while Δ3,5-Δ2,4-dienoyl-CoA isomerase (ECI) repositions double bonds for further oxidation .
Table 1: Substrate Activity of Acyl-CoA Oxidase
| Substrate | Relative Activity (%) |
|---|---|
| cis-9-Octadecenoyl-CoA | 45 |
| This compound | 31 |
| cis-6,cis-9,cis-12-Octadecenoyl-CoA | 95 |
| Data adapted from Asahi Kasei . |
Isomerization and Positional Shifts
The trans-9 configuration necessitates isomerization for metabolic compatibility:
-
Cis-Trans Interconversion : Soluble Δ9 desaturase mutants convert (E)-9-18:1-ACP to (Z)-10-18:1-9-OH via hydrogen abstraction at C-11 and hydroxylation at C-9 .
-
Double Bond Migration : In Pseudomonas aeruginosa, this compound is isomerized to trans-2-octadecenoyl-CoA by enoyl-CoA isomerase (ECI) .
Enzymatic Hydroxylation and Conjugation
Mutant acyl-ACP desaturases exhibit unique catalytic behaviors:
-
Hydroxylation : this compound is converted to allylic alcohols (e.g., (Z)-10-18:1-9-OH) with >97% regioselectivity at C-9 .
-
Conjugated Diene Formation : Incubation with desaturase mutants yields conjugated linolenic acid isomers (e.g., (E)-9-(Z)-11-18:2) as side products .
Mechanistic Insight :
Hydrogen abstraction at C-11 generates a radical intermediate, followed by hydroxyl rebound at C-9 or C-11. Incomplete substrate positioning in the active site leads to diene formation .
Analytical Characterization
-
GC-MS : Used to identify hydroxylated products via TMS derivatization (diagnostic ion at m/z 227) .
-
LC-MS/MS : Quantifies acyl-CoA intermediates with a detection limit <1 pmol .
-
Stability : Degrades under extreme pH or temperature but remains stable physiologically.
Functional Implications
Propiedades
Fórmula molecular |
C39H68N7O17P3S |
|---|---|
Peso molecular |
1032 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-octadec-9-enethioate |
InChI |
InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b12-11+/t28-,32-,33-,34+,38-/m1/s1 |
Clave InChI |
XDUHQPOXLUAVEE-MBEFLBOUSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















